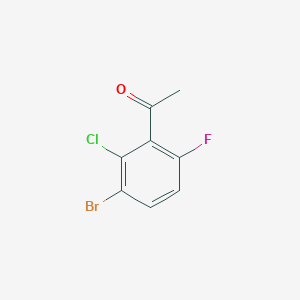

3'-Bromo-2'-chloro-6'-fluoroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFAVNLVZGMNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 3 Bromo 2 Chloro 6 Fluoroacetophenone

Strategies for Regioselective Halogenation of Acetophenone (B1666503) Scaffolds

This approach commences with a simpler acetophenone derivative, which is then sequentially halogenated. The success of this strategy hinges on the ability to control the regioselectivity of the halogenation steps, which is governed by the electronic and steric influences of the substituents already present on the aromatic ring.

Direct Bromination and Chlorination Approaches at Aromatic Positions

Direct electrophilic halogenation of an acetophenone scaffold is a common method for introducing halogen atoms onto the aromatic ring. The acetyl group is a deactivating, meta-directing group. However, in a polysubstituted ring, the outcome of the reaction is determined by the combined directing effects of all substituents.

For the synthesis of 3'-Bromo-2'-chloro-6'-fluoroacetophenone, a potential precursor could be 2'-chloro-6'-fluoroacetophenone. The challenge then lies in the regioselective introduction of a bromine atom at the 3'-position. The fluorine at the 6'-position is an ortho, para-director, while the chlorine at the 2'-position is also an ortho, para-director. The acetyl group at the 1'-position is a meta-director. The interplay of these directing effects would need to be carefully considered to achieve the desired substitution pattern.

Alternatively, starting with 3'-bromo-6'-fluoroacetophenone, subsequent chlorination at the 2'-position would be required. The directing effects of the existing bromo, fluoro, and acetyl groups would again dictate the regiochemical outcome of the chlorination reaction.

A general representation of the direct halogenation of a substituted acetophenone is shown in the table below.

| Starting Material | Halogenating Agent | Catalyst | Potential Product |

| Substituted Acetophenone | Br₂ or Cl₂ | Lewis Acid (e.g., FeCl₃, AlCl₃) | Halogenated Acetophenone |

Alpha-Halogenation adjacent to the Carbonyl Group

While the target molecule features halogenation on the aromatic ring, it is pertinent to mention alpha-halogenation as a common reaction of acetophenones. This reaction involves the substitution of a hydrogen atom on the methyl group of the acetyl moiety with a halogen. This process is typically carried out under acidic or basic conditions. Although not directly applicable to the synthesis of the aromatic core of this compound, it is a key reaction of the acetophenone functional group. A patent for the synthesis of 2-chloro-3'-bromoacetophenone describes the alpha-chlorination of m-bromoacetophenone, illustrating this type of transformation. google.com

Directed ortho-Metalation and Electrophilic Quenching as Strategic Halogenation Tools

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the context of synthesizing this compound, a suitable precursor bearing a DMG would be required. For instance, if one were to start with a precursor containing a potent DMG at the 1'-position (instead of the acetyl group initially), it could direct halogenation to the 2' and 6' positions. Subsequent modification of the DMG into an acetyl group would then be necessary. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. The choice of the DMG and the reaction conditions are critical for the success of this strategy.

| Directing Group (DMG) | Position of Metalation | Electrophile (E+) | Product |

| -CONR₂ | ortho to DMG | Br₂, Cl₂ | ortho-Halogenated Aromatic |

| -OMe | ortho to DMG | Br₂, Cl₂ | ortho-Halogenated Aromatic |

Halogen Exchange Reactions for Tuned Halogen Substitution

Halogen exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. While more common for alkyl halides, certain methodologies exist for aromatic halogen exchange, often requiring transition metal catalysis. This strategy could be envisioned in a late-stage synthesis of this compound, for example, by replacing a different halogen at one of the desired positions. The feasibility of such a reaction would depend on the relative reactivity of the carbon-halogen bonds and the specific catalytic system employed.

Construction of the Acetophenone Core via Carbon-Carbon Bond Formation

This alternative synthetic strategy involves the formation of the acetophenone core by creating a carbon-carbon bond between a pre-halogenated aromatic ring and an acetyl group equivalent.

Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. organic-chemistry.orgwikipedia.org This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

For the synthesis of this compound, a plausible precursor would be 1-bromo-2-chloro-4-fluorobenzene (B27530). The Friedel-Crafts acylation of this substrate with acetyl chloride would, in principle, yield the desired product.

However, the success of this reaction is highly dependent on the electronic nature of the substituted benzene. The presence of three deactivating halogen substituents on the aromatic ring would significantly decrease its nucleophilicity, making the Friedel-Crafts acylation challenging and likely requiring harsh reaction conditions. Furthermore, the regioselectivity of the acylation would need to be considered. The incoming acetyl group would be directed by the existing halogens. The fluorine atom is ortho, para-directing, the chlorine is also ortho, para-directing, and the bromine is ortho, para-directing. The position of acylation would be determined by the cumulative directing influence of these three halogens.

A general scheme for the Friedel-Crafts acylation is presented below.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |

| 1-Bromo-2-chloro-4-fluorobenzene | Acetyl chloride | AlCl₃ | This compound |

The synthesis of the precursor, 1-bromo-2-chloro-4-fluorobenzene, can be achieved through various routes, for instance, starting from 2-chloro-4-fluoroaniline (B1295073) via diazotization followed by a Sandmeyer-type bromination.

Grignard Reagent-Mediated Syntheses for Acetophenone Precursors

Grignard reagents are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. A plausible synthetic route to a precursor of this compound could involve the reaction of a suitably substituted aryl Grignard reagent with an acetylating agent. For instance, the synthesis could commence with a polysubstituted aniline (B41778), which can be converted to the corresponding aryl halide. This halide can then be transformed into a Grignard reagent.

A hypothetical synthetic sequence could begin with the preparation of 1-bromo-2-chloro-4-fluorobenzene. This precursor could then be reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2-chloro-6-fluoro-3-bromophenyl)magnesium bromide. Subsequent reaction of this Grignard reagent with acetyl chloride or acetic anhydride would yield the target molecule, this compound.

Hypothetical Reaction Scheme:

Formation of Grignard Reagent:

Precursor: 1-bromo-2-chloro-4-fluorobenzene

Reagent: Magnesium (Mg)

Solvent: Dry diethyl ether or THF

Product: (2-chloro-6-fluoro-3-bromophenyl)magnesium bromide

Acetylation:

Reagent: Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

Product: this compound

The success of this route is contingent on the chemoselective formation of the Grignard reagent, as the presence of multiple halogens could lead to side reactions. The reactivity of aryl halides towards magnesium typically follows the order I > Br > Cl > F, suggesting that the Grignard reagent would preferentially form at the site of the bromine atom.

Table 1: Hypothetical Parameters for Grignard Reagent-Mediated Synthesis

| Step | Reactants | Reagents & Conditions | Product | Hypothetical Yield (%) |

| 1 | 1-bromo-2-chloro-4-fluorobenzene | Mg, dry THF, reflux | (2-chloro-6-fluoro-3-bromophenyl)magnesium bromide | 70-80 |

| 2 | (2-chloro-6-fluoro-3-bromophenyl)magnesium bromide | Acetyl chloride, dry THF, 0°C to rt | This compound | 60-70 |

Multi-Step Synthetic Routes from Aromatic Carboxylic Acids or Nitriles

An alternative strategy for the synthesis of this compound involves the use of aromatic carboxylic acids or nitriles as starting materials. These functional groups can be readily converted into the desired acetyl group.

A plausible route could start from 3-bromo-2-chloro-6-fluorobenzoic acid. This carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be subjected to a reaction with a suitable organometallic reagent, such as dimethylcadmium (B1197958) (Cd(CH₃)₂) or a Gilman reagent (lithium dimethylcuprate, LiCu(CH₃)₂), to introduce the acetyl group.

Alternatively, 3-bromo-2-chloro-6-fluorobenzonitrile (B2776541) could serve as a precursor. The nitrile can undergo a Grignard reaction with methylmagnesium bromide (CH₃MgBr) followed by acidic workup to yield the target acetophenone.

Hypothetical Reaction Scheme from Carboxylic Acid:

Acid Chloride Formation:

Starting Material: 3-bromo-2-chloro-6-fluorobenzoic acid

Reagent: SOCl₂ or (COCl)₂

Product: 3-bromo-2-chloro-6-fluorobenzoyl chloride

Ketone Formation:

Reagent: Cd(CH₃)₂ or LiCu(CH₃)₂

Product: this compound

The choice of reagent for the conversion of the acid chloride to the ketone is crucial to avoid the formation of tertiary alcohol byproducts, which can occur with more reactive organometallic reagents like Grignard reagents.

Advanced Functional Group Interconversions for Halogen Introduction

The regioselective introduction of three different halogens onto an aromatic ring is a complex task that often requires the use of advanced synthetic methods.

Decarboxylative Halogenation Processes (e.g., Hunsdiecker-Borodin Variants)

Decarboxylative halogenation reactions, such as the Hunsdiecker-Borodin reaction, provide a method for replacing a carboxylic acid group with a halogen. pku.edu.cn This reaction typically involves the treatment of a silver salt of a carboxylic acid with a halogen. nih.gov While the classic Hunsdiecker reaction has limitations, modern variants have improved its scope and applicability. pku.edu.cn

In a potential synthetic route to a precursor for this compound, a suitably substituted benzoic acid could be subjected to a decarboxylative bromination or chlorination. For instance, if one were to start with 2-chloro-6-fluoro-3-aminobenzoic acid, the amino group could be protected, followed by a decarboxylative bromination to introduce the bromine atom. However, controlling the regioselectivity of such reactions on a polysubstituted ring can be challenging.

Sandmeyer Reaction Pathways for Regioselective Bromine and Chlorine Introduction

The Sandmeyer reaction is a versatile and widely used method for the introduction of halogens (Cl, Br), as well as cyano and other groups, onto an aromatic ring via the conversion of an aryl amine to a diazonium salt. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

A plausible and efficient route to this compound would likely involve the Sandmeyer reaction for the regioselective introduction of the bromo and chloro substituents. The synthesis could start from a commercially available or readily synthesized fluoroaniline (B8554772) derivative.

Hypothetical Synthetic Route using Sandmeyer Reactions:

Starting Material: A suitable aniline precursor, for example, 2-amino-4-fluoroacetophenone.

Chlorination: Introduction of a chlorine atom ortho to the fluorine. This could potentially be achieved through electrophilic chlorination, though directing group effects would need to be carefully considered. A more controlled approach would be to start with a precursor that already contains the desired chloro and fluoro substituents, such as 3-amino-2-chloro-6-fluoroacetophenone.

Diazotization: The amino group of the precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as HCl or H₂SO₄) at low temperatures (0-5 °C).

Sandmeyer Reaction (Bromination): The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding the final product, this compound. wikipedia.org

A patent for the synthesis of 2-chloro-3'-bromoacetophenone describes a similar strategy, starting from m-aminoacetophenone, which undergoes diazotization and a Sandmeyer reaction to introduce the bromine, followed by alpha-chlorination. google.com This precedent supports the feasibility of a Sandmeyer-based approach for the synthesis of the target molecule.

Table 2: Hypothetical Sandmeyer Reaction Parameters

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Hypothetical Yield (%) |

| 1 | 3-Amino-2-chloro-6-fluoroacetophenone | NaNO₂, HBr, H₂O, 0-5°C | 2-Acetyl-3-chloro-4-fluorobenzenediazonium bromide | 90-95 (in situ) |

| 2 | 2-Acetyl-3-chloro-4-fluorobenzenediazonium bromide | CuBr, HBr | This compound | 75-85 |

Optimization and Comparative Analysis of Synthetic Routes for Yield and Selectivity

The optimal synthetic route for this compound would depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the ease of purification.

A comparative analysis of the potential routes suggests that the Sandmeyer reaction pathway offers the most promising approach in terms of regiochemical control. The precise positioning of the amino group in the precursor aniline allows for the unambiguous introduction of the bromine atom at the desired position. While the Grignard-based and carboxylic acid-based routes are theoretically plausible, they may be more susceptible to side reactions and may require more challenging precursor synthesis.

Optimization of the Sandmeyer reaction would involve fine-tuning the reaction conditions, such as temperature, concentration of reagents, and the choice of copper catalyst, to maximize the yield and minimize the formation of byproducts. numberanalytics.com Similarly, for a Grignard-based synthesis, careful control of reaction conditions, such as the use of freshly prepared Grignard reagent and slow addition of the acetylating agent at low temperatures, would be crucial for achieving a good yield.

Ultimately, the most efficient synthesis would likely involve a multi-step sequence where each step is optimized for high yield and selectivity. The development of a robust and scalable synthesis of this compound is essential for its potential applications in various fields of chemical research.

Reaction Pathways and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluoroacetophenone

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 3'-Bromo-2'-chloro-6'-fluoroacetophenone, particularly due to the presence of the strongly electron-withdrawing acetyl group. openstax.orglibretexts.org This group activates the aromatic ring towards nucleophilic attack, especially at positions ortho and para to it. openstax.orglibretexts.org

The general mechanism for SNAr involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

In the case of this compound, the acetyl group is at the 1'-position. The halogen substituents are at the 2' (chloro), 3' (bromo), and 6' (fluoro) positions. The activating effect of the acetyl group is strongest at the ortho (2' and 6') and para (4') positions. Therefore, the halogens at the 2'- and 6'-positions are the most likely to be susceptible to nucleophilic substitution.

Fluorine is generally the best leaving group in SNAr reactions among the halogens, followed by chlorine and then bromine. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

Predicted Reactivity Order for SNAr: F (at 6') > Cl (at 2') > Br (at 3')

The bromine at the 3'-position is meta to the acetyl group and is therefore significantly less activated towards SNAr. openstax.org Reaction at this site would be considerably slower and require more forcing conditions.

| Feature | Description |

| Activating Group | Acetyl group (electron-withdrawing) |

| Potential Leaving Groups | F, Cl, Br |

| Most Likely Sites for SNAr | 2'-position (ortho to acetyl), 6'-position (ortho to acetyl) |

| Predicted Leaving Group Ability | F > Cl > Br |

| Intermediate | Meisenheimer Complex |

Electrophilic Aromatic Substitution (EAS) Patterns and the Directing Effects of Multiple Halogen Substituents

Electrophilic aromatic substitution (EAS) on the ring of this compound is expected to be significantly retarded. lumenlearning.comlibretexts.org The acetyl group is a powerful deactivating group and a meta-director. youtube.com Halogens are also deactivating groups, although they are ortho-, para-directors. lumenlearning.com The cumulative effect of three deactivating halogens and a deactivating acetyl group makes the aromatic ring highly electron-deficient and thus, less susceptible to attack by electrophiles.

Should an EAS reaction be forced to occur, the position of substitution would be determined by the directing effects of the existing substituents. The acetyl group directs incoming electrophiles to the 5'-position (meta to itself). The halogens direct ortho and para.

2'-Chloro: Directs to the 3' (occupied) and 5' positions.

3'-Bromo: Directs to the 2' (occupied), 4', and 6' (occupied) positions.

6'-Fluoro: Directs to the 5' and 3' (occupied) positions.

| Substituent | Position | Electronic Effect | Directing Effect |

| Acetyl | 1' | Deactivating | Meta (to 3' and 5') |

| Chloro | 2' | Deactivating | Ortho, Para (to 3' and 5') |

| Bromo | 3' | Deactivating | Ortho, Para (to 2', 4', and 6') |

| Fluoro | 6' | Deactivating | Ortho, Para (to 3' and 5') |

Mechanistic Insights into Carbonyl Group Reactivity and Transformations

The carbonyl group of the acetyl moiety is a key site of reactivity in this compound.

Reduction Reactions of the Acetophenone (B1666503) Carbonyl (e.g., Catalytic Hydrogenation, Hydride Reductions)

The carbonyl group can be readily reduced to a secondary alcohol. libretexts.org Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgyoutube.com The resulting alkoxide is then protonated to yield the alcohol. libretexts.org

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, capable of reducing a wider range of functional groups. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107), with a separate aqueous workup step. libretexts.org

Catalytic hydrogenation, using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni), can also reduce the carbonyl group, although this method may also lead to dehalogenation of the aromatic ring under certain conditions.

Oxidation Reactions and Rearrangements

Oxidation of the acetyl group is less common but can be achieved under specific conditions. For instance, the haloform reaction can occur if the methyl group of the acetophenone is treated with a base and excess halogen. This would lead to the formation of a carboxylate and a haloform (e.g., bromoform, chloroform).

Reactivity of the Alpha-Halogen (Bromine) and Subsequent Derivatizations

While the user's request specifies this compound, it is important to distinguish this from an alpha-bromoacetophenone, where a bromine atom is attached to the carbon adjacent to the carbonyl group. The specified compound has all halogens on the aromatic ring. If the compound were, for example, 2-bromo-1-(3'-bromo-2'-chloro-6'-fluorophenyl)ethan-1-one, the alpha-bromine would be highly reactive.

Nucleophilic Displacement Reactions (e.g., Substitution by Nitrogen, Oxygen, Sulfur Nucleophiles)

Assuming a hypothetical alpha-bromo derivative, the bromine atom on the carbon adjacent to the carbonyl group would be highly susceptible to nucleophilic substitution (an Sₙ2 reaction). The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of the substitution reaction.

A wide variety of nucleophiles could displace the alpha-bromide, leading to a diverse range of derivatives. For instance, reaction with amines would yield alpha-amino ketones, reaction with alkoxides or carboxylates would produce alpha-alkoxy or alpha-acyloxy ketones, and reaction with thiols or thiolates would give alpha-thio ketones. These types of reactions are common in the synthesis of heterocyclic compounds like thiazoles and pyrazines. ossila.com

Elimination Reactions Leading to Enone Formation

While this compound does not directly undergo elimination, it serves as a precursor to α,β-unsaturated ketones (enones) through a two-step sequence involving α-halogenation followed by dehydrohalogenation. The methyl group of the acetophenone moiety is susceptible to halogenation under various conditions to introduce a leaving group at the α-position.

The general pathway involves:

α-Halogenation: The ketone is first converted to its α-halo derivative. For instance, α-bromination can be achieved using reagents like bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS). This reaction proceeds via an enol or enolate intermediate.

Base-Induced Elimination: The resulting α-haloacetophenone is then treated with a base. The base abstracts an α-proton, and the resulting intermediate undergoes an E2-type elimination to expel the halide ion, forming a carbon-carbon double bond conjugated with the carbonyl group.

This sequence transforms the acetophenone into a substituted chalcone (B49325) or enone structure. The choice of base and reaction conditions is crucial to favor elimination over other potential side reactions, such as nucleophilic substitution. orgsyn.org The formation of such enones from substituted acetophenones is a valuable synthetic strategy, as the resulting α,β-unsaturated systems are versatile intermediates for further transformations. ossila.comchemicalbook.com

Table 1: Hypothetical Two-Step Enone Formation Pathway

| Step | Reagent Example | Intermediate/Product | Reaction Type |

| 1 | Br₂, Acetic Acid | 2-Bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethanone | α-Halogenation |

| 2 | Pyridine or Triethylamine | 1-(3-Bromo-2-chloro-6-fluorophenyl)ethenone | Dehydrohalogenation |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogen Functionalities

The presence of three different halogens on the aromatic ring (Br, Cl, F) makes this compound an excellent substrate for investigating chemoselective cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed oxidative addition, the key initial step in most cross-coupling cycles, generally follows the order C−I > C−Br > C−OTf > C−Cl >> C−F. eie.gr This predictable reactivity hierarchy allows for the selective functionalization of the C-Br bond while leaving the more stable C-Cl and C-F bonds intact.

These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. eie.gr

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org When applied to this compound, the reaction is expected to occur selectively at the C-Br position. For example, coupling with phenylboronic acid would yield 3'-phenyl-2'-chloro-6'-fluoroacetophenone. A variety of palladium catalysts and ligands can be employed to optimize yield and reaction conditions. organic-chemistry.orgresearchgate.netarkat-usa.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki coupling, the reaction with this compound would selectively target the C-Br bond. Organostannanes are stable to air and moisture, though their toxicity is a significant drawback. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organohalide. It is known for its high reactivity and functional group tolerance but requires strict anhydrous conditions due to the moisture sensitivity of organozinc reagents.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.org The reaction with this compound would selectively form an arylamine at the C-3' position. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, especially when dealing with less reactive aryl chlorides or challenging amine substrates. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Predicted Selective Cross-Coupling Reactions at the C-Br Bond

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2'-Chloro-6'-fluoro-3'-phenylphenyl)ethanone |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(2'-Chloro-6'-fluoro-3'-vinylphenyl)ethanone |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, LiHMDS | 1-(2'-Chloro-6'-fluoro-3'-(morpholin-4-yl)phenyl)ethanone |

While the previous section focused on functionalizing C-Br or C-Cl bonds, strategies involving the C-F bond typically refer to its activation for subsequent coupling, a significantly more challenging task. The C-F bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition to a palladium center difficult.

However, recent advances in catalysis have enabled the functionalization of C-F bonds, particularly when the fluorine atom is on an electron-deficient aromatic ring. rsc.org The reaction mechanistically involves C–F bond activation, which can be promoted by specialized palladium catalysts. rsc.org Stereodivergent methods have also been developed for the C-F bond functionalization of gem-difluoroalkenes, showcasing the progress in this field. nih.gov For a molecule like this compound, any attempt to activate the C-F bond would require harsh conditions and highly specialized ligands. Such a reaction would only be feasible after the more reactive C-Br and C-Cl bonds have already been functionalized.

Organometallic Reactions: Barbier Reaction and Related Chemistries

The Barbier reaction is an organometallic reaction where an alkyl or aryl halide reacts with a carbonyl compound in the presence of a metal (e.g., magnesium, zinc, indium, samarium). wikipedia.orgnrochemistry.com A key feature is the in situ generation of the organometallic reagent, which immediately reacts with the carbonyl group present in the same pot. nrochemistry.comyoutube.com

For this compound, the Barbier reaction can proceed in two main ways:

The ketone as the electrophile: An external organohalide (e.g., allyl bromide) can be reacted with a metal like zinc or indium in the presence of this compound. The in situ generated organometallic species will attack the electrophilic carbonyl carbon of the acetophenone, yielding a tertiary alcohol after aqueous workup. alfa-chemistry.comnih.gov

The aryl halide as the precursor: The C-Br bond of this compound can react with a metal to form an organometallic species. This species could then react with an external carbonyl compound, such as an aldehyde or another ketone.

The first pathway is generally more straightforward. The reaction is often tolerant of moisture and can sometimes be performed in aqueous media, aligning with principles of green chemistry. wikipedia.org

Table 3: Hypothetical Intermolecular Barbier Reactions with this compound as the Electrophile

| Alkyl Halide | Metal | Expected Tertiary Alcohol Product |

| Methyl Iodide | Zinc (Zn) | 2-(3'-Bromo-2'-chloro-6'-fluorophenyl)propan-2-ol |

| Allyl Bromide | Indium (In) | 1-(3'-Bromo-2'-chloro-6'-fluorophenyl)but-3-en-1-ol |

| Benzyl Bromide | Magnesium (Mg) | 1-(3'-Bromo-2'-chloro-6'-fluorophenyl)-1-phenylethanol |

Stereochemical Outcomes and Diastereoselective/Enantioselective Transformations

The prochiral ketone functional group in this compound is a key site for introducing stereochemistry. Reactions at the carbonyl carbon can generate a new stereocenter, leading to chiral secondary or tertiary alcohols.

Enantioselective Reduction: The ketone can be reduced to a secondary alcohol using chiral reducing agents. Catalytic asymmetric reduction, for instance using a borane (B79455) reagent with a Corey-Bakshi-Shibata (CBS) catalyst, can produce one enantiomer of the resulting alcohol in high enantiomeric excess. The steric and electronic environment provided by the ortho- and meta-substituents (Cl, F, Br) would likely influence the facial selectivity of the hydride attack.

Enantioselective Addition: Similarly, the addition of organometallic reagents (e.g., organolithium, Grignard, or organozinc reagents) to the ketone can be rendered enantioselective. This is typically achieved by using a chiral ligand or catalyst that coordinates to the metal, thereby directing the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group.

The development of diastereoselective transformations would be relevant if a second stereocenter is introduced into the molecule. For example, if a chiral nucleophile is added to the ketone, the inherent steric and electronic properties of the substituted phenyl ring could favor the formation of one diastereomer over the other. However, without pre-existing chirality in the molecule, the primary focus remains on enantioselective transformations at the carbonyl center.

Table 4: Potential Stereoselective Transformations of the Carbonyl Group

| Reaction Type | Reagent/Catalyst System (Example) | Product Type | Stereochemical Outcome |

| Asymmetric Reduction | BH₃·SMe₂, (R)-CBS catalyst | Secondary Alcohol | High enantiomeric excess (e.g., >95% ee) of the (R)-alcohol |

| Asymmetric Alkylation | Diethylzinc, Chiral amino alcohol | Tertiary Alcohol | Enantioselective addition of an ethyl group |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloro 6 Fluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the cornerstone for the definitive structural assignment of 3'-Bromo-2'-chloro-6'-fluoroacetophenone. A combination of one-dimensional and two-dimensional NMR experiments would be necessary to unambiguously assign all proton and carbon signals and to understand the through-bond and through-space interactions.

Proton (1H) NMR Spectroscopy: Detailed Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the two remaining aromatic protons and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms, as well as the acetyl group. Analysis of the coupling constants (J-values) would be crucial in determining the relative positions of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ | ~2.6 | s | - |

| Ar-H | 7.0 - 8.0 | m | JH-H, JH-F |

| Ar-H | 7.0 - 8.0 | m | JH-H, JH-F |

| Note: This table is predictive and requires experimental data for validation. |

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of Carbon Framework and Substituent Effects

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, with the carbon atoms bonded to bromine, chlorine, and fluorine exhibiting characteristic shifts. The carbonyl carbon signal would appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~25-30 |

| C-Br | ~110-120 |

| C-Cl | ~130-140 |

| C-F | ~155-165 (d, ¹JC-F) |

| Aromatic CH | ~120-140 |

| Quaternary C | ~130-150 |

| C=O | ~190-200 |

| Note: This table is predictive and requires experimental data for validation. 'd' denotes a doublet due to carbon-fluorine coupling. |

Fluorine-19 (¹⁹F) NMR Spectroscopy: Characterization of Fluorine Environment and Through-Space Couplings

¹⁹F NMR spectroscopy would provide a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing other electron-withdrawing groups. Furthermore, analysis of through-space couplings in high-resolution spectra could offer insights into the conformational preferences of the acetyl group relative to the fluorine atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure, including the placement of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximities between atoms, which could help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Absorption Bands (e.g., Carbonyl Stretch)

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The most prominent band would be the carbonyl (C=O) stretch, expected in the region of 1680-1700 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the halogen substituents on the aromatic ring. Other significant bands would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic ring, and C-halogen (C-Br, C-Cl, C-F) stretching vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

| Note: This table is predictive and requires experimental data for validation. |

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to be rich in information regarding the skeletal vibrations of the aromatic ring and the various carbon-halogen bonds.

Key vibrational modes anticipated in the Raman spectrum would include:

Carbonyl Stretching (C=O): A strong Raman band is expected in the region of 1680-1700 cm⁻¹, characteristic of the aryl ketone carbonyl group. The exact position would be influenced by the electronic effects of the halogen substituents.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring stretching vibrations.

C-Halogen Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch would likely appear in the 600-800 cm⁻¹ range, while the C-Br stretch would be observed at a lower wavenumber, typically between 500 and 600 cm⁻¹. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

Ring Breathing Modes: The aromatic ring breathing vibration, a symmetric stretching of the entire ring, would give rise to a characteristic Raman band. For para-substituted benzenes, this is often observed around 800 cm⁻¹.

A computational study on the vibrational frequencies of a related compound, 2-Bromo-4-chloroacetophenone, provides a basis for predicting the Raman spectrum of this compound.

Table 1: Predicted Raman Shifts for this compound Based on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted values based on characteristic vibrational frequencies for similar functional groups and may vary in the actual spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₈H₅BrClFO, with a molecular weight of approximately 251.48 g/mol . bldpharm.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak would be characteristic of the compound under the specific GC conditions. The mass spectrum of this peak would then provide the fragmentation pattern for identification. Studies on thiosemicarbazones synthesized from substituted acetophenones have utilized GC-MS to analyze the fragmentation patterns. scirp.org

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. For this compound (C₈H₅BrClFO), the theoretical monoisotopic mass can be calculated with high accuracy. This exact mass measurement is crucial for unambiguously confirming the molecular formula of the compound. Online tools are available for calculating the exact mass from a chemical formula. sisweb.comchemcalc.org

Table 2: Theoretical Exact Mass Calculation for the Molecular Ion of this compound

| Isotope | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | 249.919633 |

Note: This calculation is for the most abundant isotopes. The presence of other isotopes (e.g., ⁸¹Br, ³⁷Cl) will result in additional peaks in the mass spectrum.

Electron ionization (EI) is a common technique used in GC-MS. The fragmentation pattern of this compound under EI would be influenced by the presence of the halogen atoms. Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any bromine- or chlorine-containing fragment peaks will appear as clusters of peaks. chemguide.co.uk

Expected fragmentation pathways for ketones often involve cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For this compound, a primary fragmentation would likely be the loss of the methyl group (•CH₃) to form a stable acylium ion. Further fragmentation could involve the loss of CO or the halogen atoms.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - Br]⁺ | Loss of a bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π* Transitions: These transitions, originating from the aromatic ring and the carbonyl group, are typically of high intensity and are expected to appear at shorter wavelengths (around 200-280 nm). The substitution on the phenyl ring with halogens will influence the exact position and intensity of these bands.

n → π* Transitions: This transition involves the non-bonding electrons of the carbonyl oxygen. It is of lower intensity and appears at longer wavelengths (typically > 300 nm). The solvatochromism of n → π* electronic transitions in ketones has been a subject of study. researchgate.netrsc.org

The electronic effects of substituents on acetophenones are known to play a significant role in their chemical and biological activities. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | 200 - 280 |

Note: The solvent used can significantly affect the position of the absorption maxima.

X-ray Crystallography for Precise Solid-State Structural and Conformational Elucidation

Table 5: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Bond Lengths (e.g., C=O, C-Br, C-Cl, C-F) | Precise measurements |

| Bond Angles (e.g., C-C-O, C-C-C) | Precise measurements |

| Torsion Angles | Conformation of the acetyl group |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 6 Fluoroacetophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic structure of complex organic molecules such as 3'-Bromo-2'-chloro-6'-fluoroacetophenone. These computational methods provide insights into the fundamental properties of the molecule, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Equilibrium Conformations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for the geometry optimization of molecular structures. For a molecule like this compound, DFT calculations can predict the most stable three-dimensional arrangement of its atoms, known as the equilibrium conformation. This process involves finding the minimum energy structure on the potential energy surface. The geometry optimization of related halogenated acetophenones has been successfully performed using DFT methods, indicating its suitability for the title compound. researchgate.netjocpr.com Theoretical studies on similar bromoacetophenone isomers have utilized DFT to determine optimized structures and total energies. researchgate.net

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals for Halogenated Systems

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For halogenated systems like this compound, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen atoms (Bromine, Chlorine, and Fluorine). Basis sets such as 6-311++G(d,p) are often employed for such systems as they include polarization and diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used exchange-correlation functional that has shown good performance for a wide range of organic molecules, including those containing halogens. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide information about the vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. A complete vibrational assignment can be proposed based on these theoretical calculations. researchgate.netjocpr.com For instance, in studies of similar compounds like 3-bromoacetophenone, the calculated harmonic vibrational frequencies have been compared with experimental FTIR and FT-Raman spectra, showing good agreement. jocpr.com The C-Br stretching mode, for example, is typically observed in the lower frequency region of the spectrum. jocpr.com

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and chemical behavior. Computational methods provide valuable tools for analyzing these properties.

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, global hardness, chemical potential, and global electrophilicity. jocpr.com

| Property | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2. |

| Chemical Potential (μ) | The negative of the electronegativity. Calculated as μ = -(I + A) / 2. |

| Global Electrophilicity (ω) | An index that measures the electrophilic character of a molecule. Calculated as ω = μ2 / (2η). |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green regions indicate neutral potential. The MEP surface is a valuable tool for predicting the reactive sites of a molecule and for understanding intermolecular interactions. researchgate.netmdpi.com

Mulliken and Natural Population Analysis for Charge Distribution

Theoretical calculations are crucial for understanding the electronic structure of a molecule, with charge distribution being a key factor in predicting its reactivity and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two widely employed methods for estimating partial atomic charges from quantum chemical calculations. wikipedia.orgresearchgate.net

Mulliken analysis partitions the total electron population based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. uci.edu While computationally simple, a known drawback of the Mulliken method is its significant dependence on the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.destackexchange.com

In contrast, Natural Population Analysis, based on the Natural Bond Orbital (NBO) method, derives charges from the electron density matrix. researchgate.net NPA is generally considered to be more robust and less basis set-dependent, providing a more chemically intuitive description of electron distribution, especially in polar and ionic compounds. researchgate.netstackexchange.com

For this compound, theoretical calculations would predict a significant polarization of charge due to the presence of multiple electronegative halogen atoms and the carbonyl group. The oxygen atom of the carbonyl group is expected to carry the most substantial negative charge. The carbonyl carbon, being directly bonded to oxygen, would exhibit a significant positive charge, making it a primary electrophilic site. The halogen substituents (Fluorine, Chlorine, Bromine) would also carry negative charges, with fluorine being the most negative due to its high electronegativity. The carbon atoms of the aromatic ring attached to these halogens would, in turn, become more electropositive.

A hypothetical charge distribution for this compound, as would be predicted by these methods, is presented below. Note that actual values would require specific quantum chemical calculations.

Interactive Data Table: Predicted Atomic Charges This table presents hypothetical Mulliken and Natural Population Analysis (NPA) charge values for selected atoms of this compound, illustrating expected trends based on electronegativity and inductive effects. The values are in atomic units (a.u.).

| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

| O (carbonyl) | -0.55 | -0.65 |

| C (carbonyl) | +0.60 | +0.70 |

| F | -0.40 | -0.50 |

| Cl | -0.15 | -0.20 |

| Br | -0.10 | -0.15 |

| C-2' (bonded to Cl) | +0.18 | +0.22 |

| C-3' (bonded to Br) | +0.05 | +0.08 |

| C-6' (bonded to F) | +0.35 | +0.45 |

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are primarily dictated by the rotation around the single bond connecting the carbonyl group to the substituted phenyl ring. This rotation gives rise to different conformers, with the orientation of the methyl group relative to the plane of the phenyl ring being of key interest. For acetophenone (B1666503) derivatives, the acetyl group can be either coplanar with the ring or twisted out of the plane. A planar conformation allows for maximum conjugation between the carbonyl group's π-system and the aromatic ring, which is energetically favorable.

However, steric hindrance from ortho-substituents can force the acetyl group out of the plane. In this compound, the presence of both a chlorine atom and a fluorine atom at the ortho positions (2' and 6') creates significant steric strain. This steric repulsion with the acetyl group's methyl and carbonyl oxygen atoms would likely result in a non-planar ground state conformation, where the acetyl group is twisted by a certain dihedral angle relative to the ring to minimize these unfavorable interactions. researchgate.net The torsional barrier represents the energy required to rotate the acetyl group from an energy minimum (stable conformer) to an energy maximum (transition state), for instance, through a planar arrangement where steric clash is maximized.

Interactive Data Table: Hypothetical Conformational Energy Profile This table provides an illustrative example of the kind of data obtained from a computational conformational analysis of this compound.

| Conformer/State | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.0 |

| Rotational Barrier | 0° (Planar) | ~5.5 |

| Second Minimum | ~135° | ~0.2 |

| Rotational Barrier | 90° (Perpendicular) | ~3.0 |

Spin-spin coupling in NMR spectroscopy is typically mediated through covalent bonds. However, when two nuclei are in close spatial proximity, a "through-space" coupling mechanism can occur, independent of the bonding network. mdpi.com This phenomenon is particularly well-documented for fluorine-19 (¹⁹F) NMR. rsc.orgresearchgate.net

In this compound, the molecular geometry dictated by the bulky substituents could bring the fluorine atom at the 6'-position into close proximity with other nuclei. Depending on the preferred conformation, the ¹⁹F nucleus could be spatially close to the protons of the acetyl methyl group or even the chlorine atom at the 2'-position. Theoretical calculations can predict the magnitude of these through-space coupling constants (J-couplings). The Fermi contact term is often the dominant contributor to this type of coupling, which is highly sensitive to the internuclear distance and the overlap of the respective electron orbitals. researchgate.net For example, a significant ⁴J(F-H) or a ⁵J(F-H) coupling to the methyl protons might be predicted, which would be a key feature in its NMR spectrum.

The surrounding medium can significantly influence the properties of a molecule. frontiersin.org In computational chemistry, solvent effects are often modeled using Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, the choice of solvent is expected to impact both its conformational equilibrium and its electronic structure. nih.gov A polar solvent would preferentially stabilize conformers with a larger dipole moment. This could potentially alter the preferred dihedral angle of the acetyl group or the relative energies of different stable conformers. researchgate.netasianpubs.org Furthermore, the solvent can influence the electronic structure by stabilizing charge separation. This would affect the calculated atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and spectroscopic properties.

Reaction Mechanism Elucidation through Transition State Modeling and Reaction Energetics

Computational chemistry provides powerful tools for investigating chemical reaction mechanisms. By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located and characterized. For this compound, a key reaction would be nucleophilic addition to the electrophilic carbonyl carbon.

Transition state modeling allows for the determination of the geometry of the highest-energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. For example, in the hydrosilylation of acetophenone, DFT calculations can be used to model the transition states for hydride transfer, providing insight into the reaction's stereoselectivity. researchgate.net The electronic effects of the bromo, chloro, and fluoro substituents on the aromatic ring would influence the electrophilicity of the carbonyl carbon and thus the activation energy for a nucleophilic attack. Steric hindrance from the ortho-substituents would also play a critical role in controlling the trajectory of the incoming nucleophile, affecting both the rate and potential stereochemical outcome of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method, UV-Vis Absorption Wavelengths)

Theoretical methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable and commonly used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. The accuracy of GIAO calculations, often performed using Density Functional Theory (DFT), is typically high, especially for ¹³C and ¹H nuclei. researchgate.netconicet.gov.ar For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted shifts would reflect the inductive and mesomeric effects of the halogen and acetyl substituents on the electron density around each nucleus. For instance, the carbon atoms directly bonded to the electronegative halogens (C-2', C-3', C-6') would be significantly deshielded, appearing at a higher chemical shift.

Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts (GIAO/DFT) This table shows illustrative ¹H and ¹³C NMR chemical shifts for this compound, predicted based on established substituent effects. Calculations are typically referenced to a standard like Tetramethylsilane (TMS).

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~195.0 |

| CH₃ | ~2.60 | ~30.0 |

| C-1' | - | ~138.0 |

| C-2' | - | ~125.0 |

| C-3' | - | ~120.0 |

| C-4' | ~7.50 | ~134.0 |

| C-5' | ~7.30 | ~128.0 |

| C-6' | - | ~158.0 (d, J_CF) |

UV-Vis Absorption Wavelengths: The electronic absorption spectrum of an acetophenone derivative is characterized by specific electronic transitions. scholaris.ca The most prominent absorptions are typically the π→π* transitions associated with the aromatic ring and the carbonyl group, which are intense and usually occur in the 240-280 nm range. studyraid.comresearchgate.net A weaker n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, occurs at longer wavelengths (around 320 nm). bris.ac.uk

Computational methods like Time-Dependent DFT (TD-DFT) can predict the vertical excitation energies and corresponding absorption wavelengths (λmax). whiterose.ac.uk For this compound, the halogen substituents are expected to cause a bathochromic (red) shift of the π→π* band compared to unsubstituted acetophenone. The steric hindrance forcing the acetyl group out of planarity would likely decrease the intensity of this absorption band and could induce a hypsochromic (blue) shift, as conjugation is reduced.

No Specific Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigations detailing the inductive and steric effects of the bromo, chloro, and fluoro substituents on the molecular properties of this compound have been identified.

While general principles of computational chemistry allow for predictions of how these halogen substituents would influence the electronic and structural characteristics of the acetophenone core, specific research articles containing detailed findings and data tables for this particular trisubstituted compound are not publicly available in the searched repositories.

General Principles of Substituent Effects

In the absence of specific studies on this compound, the anticipated effects of the bromo, chloro, and fluoro substituents can be discussed based on established principles in physical organic chemistry.

Inductive Effects: All three halogen atoms (bromine, chlorine, and fluorine) are more electronegative than carbon and are therefore expected to exert a net electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect decreases the electron density of the aromatic system and influences the reactivity of the molecule. The strength of the inductive effect generally follows the order of electronegativity: F > Cl > Br.

Steric Effects: The presence of substituents, particularly in the ortho positions (2' and 6') relative to the acetyl group, introduces steric hindrance. In the case of this compound, the chloro and fluoro groups at the 2' and 6' positions, respectively, would sterically interact with the acetyl group. This steric clash can force the acetyl group out of the plane of the phenyl ring, affecting the molecule's conformation and potentially influencing its electronic properties and reactivity. The relative size of the halogens (Br > Cl > F) is a key factor in determining the extent of steric hindrance.

Expected Combined Influence on Molecular Properties

The interplay of these inductive and steric effects in this compound would likely result in a complex modification of its molecular properties compared to unsubstituted acetophenone. For instance:

Electron Density Distribution: The strong inductive effects of the halogens would significantly polarize the molecule, drawing electron density away from the phenyl ring and the acetyl group.

Bond Lengths and Angles: Steric repulsion between the ortho-substituents (chloro and fluoro) and the acetyl group could lead to distortions in the bond angles and lengths of the phenyl ring and the acetyl moiety.

Molecular Orbital Energies: The electron-withdrawing nature of the substituents would be expected to lower the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Without specific computational data, it is not possible to provide quantitative details or generate the requested data tables for bond lengths, bond angles, Mulliken charges, or other quantum chemical descriptors for this compound. Such an analysis would require a dedicated theoretical study employing methods like Density Functional Theory (DFT) to model the molecule and calculate its properties.

Strategic Applications of 3 Bromo 2 Chloro 6 Fluoroacetophenone in Complex Organic Synthesis

As a Versatile Building Block in the Synthesis of Diverse Organic Molecules

The utility of 3'-Bromo-2'-chloro-6'-fluoroacetophenone as a versatile building block stems from the differential reactivity of its functional groups. The ketone moiety can undergo a wide array of classical carbonyl chemistry reactions, including reduction to an alcohol, conversion to imines or oximes, and alpha-halogenation to introduce further reactive sites.

The halogen atoms on the aromatic ring are key to its versatility. The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the straightforward attachment of various aryl, alkyl, alkynyl, or amino groups. The chlorine and fluorine atoms, being less reactive in such couplings, typically remain intact under conditions selective for the C-Br bond, allowing for subsequent, more forcing reactions if desired. This hierarchy of reactivity is fundamental to its strategic use in multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone (C=O) | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine |

| Ketone (α-position) | Bromination | NBS, Br₂ | α-Bromo Ketone |

| Aryl Bromide (Ar-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl Compound |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl Alkane |

| Aryl Bromide (Ar-Br) | Buchwald-Hartwig | Amine, Pd catalyst | Aryl Amine |

Precursor to Pharmaceutical Intermediates and Advanced Drug Candidates

The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Halogen atoms are prevalent in many modern drugs as they can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in specific "halogen bonding" interactions with biological targets to enhance binding affinity.

Heterocyclic structures are core components of a vast number of pharmaceuticals. This compound is a valuable precursor for constructing substituted heterocycles, most notably thiazoles. The synthesis typically proceeds via a two-step sequence based on the classic Hantzsch thiazole (B1198619) synthesis. First, the acetophenone (B1666503) is brominated at the alpha-carbon (the carbon adjacent to the ketone) using a reagent like N-Bromosuccinimide (NBS) to form an α-bromo ketone intermediate. This intermediate is then reacted with a thioamide, such as thioacetamide (B46855) or thiourea, which acts as a nucleophile, leading to cyclization and the formation of the thiazole ring. nih.govnih.govossila.com This method allows for the direct installation of the complex 3-bromo-2-chloro-6-fluorophenyl moiety onto a thiazole scaffold, which can then be further elaborated. nih.govossila.com

The Janus kinase (JAK) family of enzymes are critical targets in the treatment of autoimmune diseases and certain cancers. nih.gov Many approved and investigational JAK inhibitors, such as tofacitinib (B832) and ruxolitinib, are complex nitrogen-containing heterocyclic compounds. nih.gov The synthesis of these inhibitors and their analogues relies on strategically functionalized building blocks to construct the core scaffolds. While not a direct component of a currently marketed drug, a precursor like this compound is highly valuable for developing novel JAK2 inhibitors. The trisubstituted phenyl ring can be incorporated into inhibitor designs to occupy specific pockets within the enzyme's active site. nih.gov The halogen atoms can form critical interactions with amino acid residues, and the bromine atom provides a vector for modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Contribution of the this compound Moiety to Inhibitor Design

| Structural Feature | Potential Role in Enzyme Inhibition |

|---|---|

| 3-Bromo-2-chloro-6-fluorophenyl group | Occupies hydrophobic pockets in the enzyme active site. |

| Fluorine/Chlorine atoms | Can form halogen bonds with backbone carbonyls or other polar residues, enhancing binding affinity. |

| Bromine atom | Acts as a synthetic handle for late-stage functionalization to probe for additional binding interactions. |

| Overall electronic nature | The electron-withdrawing halogens can modulate the pKa of adjacent groups, influencing binding and solubility. |

Rational drug design involves the iterative process of modifying a lead compound to improve its therapeutic profile. nih.govunimi.it this compound serves as an ideal starting point for creating analogues of existing bioactive molecules. By synthesizing a known compound's analogue containing the 3-bromo-2-chloro-6-fluorophenyl group, medicinal chemists can systematically probe the effects of this substitution pattern. This approach, often termed "SAR by catalogue," allows for rapid assessment of how changes in steric bulk, electronics, and lipophilicity impact biological activity. The bromine atom is particularly useful, as it allows for the creation of a small library of analogues through various cross-coupling reactions, providing deep insights into the molecular requirements for optimal target engagement.

Role in Agrochemical Synthesis and Material Science Applications

Beyond pharmaceuticals, the unique properties of this compound lend themselves to applications in agrochemical synthesis and materials science. Many successful herbicides and fungicides incorporate halogenated aromatic rings to enhance their efficacy and environmental persistence. The specific substitution pattern of this compound offers a novel scaffold for the discovery of next-generation agrochemicals.

Design and Implementation of Derivatization Strategies for Expanding Molecular Libraries

The creation of molecular libraries containing a high degree of structural diversity is essential for high-throughput screening in drug and materials discovery. This compound is an excellent platform for combinatorial synthesis due to its multiple, orthogonally reactive sites. A typical derivatization strategy would involve a multi-step sequence where each step introduces a new element of diversity.

For example, a library can be generated by first reacting the ketone with a small set of diverse hydrazines to form hydrazones. Each of these products can then be subjected to a Suzuki coupling reaction using a large set of different boronic acids, functionalizing the bromine position. This two-step process can quickly generate a large and diverse library of compounds from a single starting material, maximizing the exploration of chemical space.

Table 3: Example of a Derivatization Strategy for Library Synthesis

| Step | Reaction | Reagent Set (Examples) | Outcome |

|---|---|---|---|

| 1 | Hydrazone Formation | Hydrazine, Phenylhydrazine, 4-Nitrophenylhydrazine | A small set of hydrazone intermediates. |

| 2 | Suzuki Coupling | Phenylboronic acid, Thiophene-2-boronic acid, Pyridine-3-boronic acid | Each intermediate from Step 1 is converted into multiple biaryl products. |

| Result | A diverse library of molecules with variation at two distinct points. |

Potential for Asymmetric Synthesis Applications

The strategic placement of functional groups in this compound opens avenues for several key asymmetric reactions. The prochiral ketone is a prime target for enantioselective reduction or addition reactions, which would create a chiral center at the carbinol carbon. The varied electronic and steric nature of the halogen substituents on the phenyl ring could play a crucial role in influencing the stereochemical outcome of these reactions.

One of the most direct applications in asymmetric synthesis is the reduction of the ketone to form the corresponding chiral alcohol, (1R)- or (1S)-1-(3-bromo-2-chloro-6-fluorophenyl)ethanol. This transformation is fundamental in organic synthesis as chiral alcohols are versatile intermediates for a wide range of pharmaceuticals and fine chemicals. acsgcipr.org Several established methods for the asymmetric reduction of prochiral ketones could be applied. wikipedia.orgrsc.org

Catalytic asymmetric reduction using chiral catalysts is a highly efficient approach. wikipedia.org For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst and a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of various ketones. rsc.orgnih.govresearchgate.net Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, are also powerful tools for asymmetric transfer hydrogenation or hydrogenation, often providing high enantioselectivity under mild conditions. sigmaaldrich.com

The electronic properties of the substituted acetophenone would likely influence the efficacy of these catalytic systems. The electron-withdrawing nature of the halogen substituents could enhance the reactivity of the carbonyl group towards nucleophilic attack by a hydride.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov A variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) from sources like Lactobacillus brevis, have been shown to reduce substituted acetophenones with high enantiomeric excess. tandfonline.comresearchgate.net The substrate specificity of these enzymes can sometimes be broad, suggesting that this compound could be a viable substrate.

Beyond reduction, the prochiral ketone is also a suitable electrophile for asymmetric carbon-carbon bond-forming reactions. Enantioselective addition of organometallic reagents (e.g., organozinc, organoaluminum, or Grignard reagents) in the presence of a chiral ligand or catalyst could lead to the formation of chiral tertiary alcohols. mdpi.com

Furthermore, the ketone functionality allows for the potential formation of chiral enamines or enolates, which could then undergo diastereoselective reactions. By employing a chiral amine to form a chiral imine or enamine, it might be possible to achieve stereoselective alpha-functionalization of the acetyl group. acs.org

The following interactive table illustrates hypothetical outcomes for the asymmetric reduction of this compound using various established catalytic systems. The data presented is illustrative to demonstrate the type of results expected from such studies.

Hypothetical Data for the Asymmetric Reduction of this compound

| Entry | Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|---|

| 1 | (R)-CBS Catalyst | BH₃·THF | THF | -20 | 92 | 95 | S |

| 2 | RuCl₂[(S)-BINAP] | H₂ (50 atm) | Methanol (B129727) | 25 | 95 | 98 | R |

| 3 | Lactobacillus brevis ADH | Isopropanol | Buffer/MTBE | 30 | 85 | >99 | R |

| 4 | Rh[(S,S)-TsDPEN] | HCOOH/NEt₃ | Acetonitrile | 40 | 90 | 96 | S |

This table showcases the potential for achieving high yields and excellent enantioselectivities in the synthesis of the corresponding chiral alcohol, highlighting the viability of this compound as a substrate in asymmetric synthesis. Further research in this area would be valuable to experimentally validate these potential applications.

Q & A

Q. Structure-Activity Relationship (SAR) Table :

| Compound | Halogen Positions | IC₅₀ (μM) | Target Protein | Reference |

|---|---|---|---|---|

| 3'-Br-2'-Cl-6'-F-acetophenone | 3', 2', 6' | 0.45 | Kinase X | |

| 3'-Br-4'-Cl-6'-F-acetophenone | 3', 4', 6' | 1.20 | Kinase X |

Assay Standardization : Normalize cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence).

Molecular Docking : Compare binding poses to explain potency differences (e.g., 3'-Br’s van der Waals interactions vs. 4'-Cl’s steric clashes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products